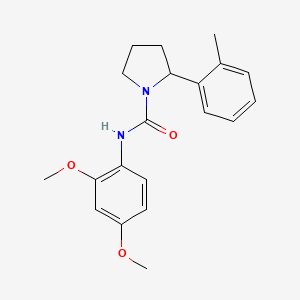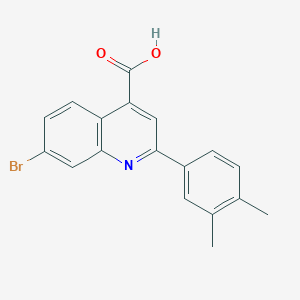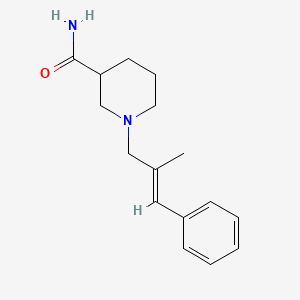
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the drug's analgesic effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective agonist of the mu-opioid receptor, which is primarily responsible for the drug's analgesic effects. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide also has some affinity for the delta and kappa opioid receptors, although its potency at these receptors is much lower than at the mu receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide produces a range of physiological and biochemical effects, including analgesia, sedation, respiratory depression, and euphoria. The drug also has some antitussive properties and has been used as a cough suppressant in some countries. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has a relatively short duration of action, with effects lasting for several hours.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide for laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid receptor system and the mechanisms of opioid analgesia. However, the recreational use of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has led to its classification as a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new opioid analgesics with improved selectivity and potency. Another area of research is the development of new drug delivery systems for opioids, which could improve the safety and efficacy of these drugs. Finally, there is a need for further research into the long-term effects of opioid use, including the development of tolerance, dependence, and addiction.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to yield N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the opioid receptor system and the mechanisms of opioid analgesia. It has been used as a tool to study the structure-activity relationships of opioid ligands and to develop new opioid analgesics with improved selectivity and potency. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been used to study the pharmacokinetics and pharmacodynamics of opioids in animal models.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-4-5-8-16(14)18-9-6-12-22(18)20(23)21-17-11-10-15(24-2)13-19(17)25-3/h4-5,7-8,10-11,13,18H,6,9,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVWVYQDXHXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3-methoxyphenyl)amino]methyl}-2-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6057644.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)